molecular formula C12H10N4S B2881926 3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 1351620-57-9

3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

Cat. No.: B2881926
CAS No.: 1351620-57-9
M. Wt: 242.3
InChI Key: RJICKZQTFDKDJN-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the p-tolyl group and the thiol functionality in the molecule enhances its reactivity and potential for various chemical transformations.

Scientific Research Applications

Safety and Hazards

Triazolo compounds are insensitive to both impact and friction stimuli, with impact sensitivity over 15 J and friction sensitivity up to 360 N .

Future Directions

Attempts were made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired triazolopyridazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazolopyridazines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct reactivity and biological activity compared to other triazolopyridazine derivatives.

Properties

IUPAC Name

3-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)12-14-13-10-6-7-11(17)15-16(10)12/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICKZQTFDKDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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